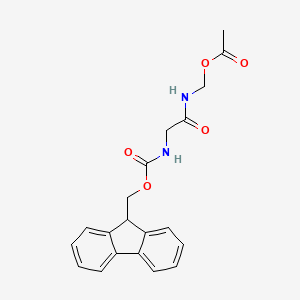

Fmoc-Gly-NH-CH2-acetyloxy

描述

The exact mass of the compound (2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetamido)methyl acetate is 368.13722174 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-13(23)27-12-22-19(24)10-21-20(25)26-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDSPEFADHLMHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124172 |

Source

|

| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599440-06-8 |

Source

|

| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Gly-NH-CH2-acetyloxy: A Technical Guide to Synthesis and Properties for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a crucial bifunctional linker molecule employed in the sophisticated field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine spacer, and a cleavable acetyloxymethyl amide moiety, offers strategic advantages in the precise assembly of complex biomolecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, serving as a comprehensive resource for researchers in peptide synthesis and drug development.

Physicochemical Properties

This compound is typically a white to off-white solid.[1] Its purity is generally high, often exceeding 95%, making it suitable for sensitive synthetic applications.[1] Key physicochemical data are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 1599440-06-8 | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |

| Molecular Weight | 368.38 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% | [1] |

| Solubility | Moderately soluble in organic solvents such as dichloromethane and tetrahydrofuran. Soluble in DMSO, PEG300, and corn oil at ≥ 2.5 mg/mL. | [1][2] |

| Storage | Recommended storage at 2-8°C in an airtight container to prevent hydrolysis. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised. | [1][2] |

Synthesis of this compound: A Detailed Experimental Protocol

Step 1: Synthesis of Fmoc-glycinamide

This step involves the amidation of Fmoc-glycine. A common method for this transformation is the activation of the carboxylic acid followed by reaction with ammonia.

Materials and Reagents:

-

Fmoc-Gly-OH

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Ammonia solution (e.g., 7N in Methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Activation of Fmoc-Gly-OH: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-OH (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to the solution while stirring.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. The formation of a white precipitate (NMM hydrochloride) will be observed. Allow the reaction to stir at 0°C for 1-2 hours to ensure complete formation of the mixed anhydride.

-

Amidation: To the activated Fmoc-Gly-OH solution, slowly add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-glycinamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Fmoc-glycinamide.

Step 2: Synthesis of this compound

This step involves the N-acetyloxymethylation of Fmoc-glycinamide. This can be achieved by reacting the amide with a suitable reagent like acetyloxymethyl chloride or by a two-step procedure involving hydroxymethylation followed by acetylation.

Materials and Reagents:

-

Fmoc-glycinamide (from Step 1)

-

Paraformaldehyde

-

Acetic anhydride

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Fmoc-glycinamide (1 equivalent) and paraformaldehyde (1.5-2 equivalents) in the anhydrous solvent.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to a gentle reflux and stir for 2-4 hours to form the N-hydroxymethyl intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Acetylation: Cool the reaction mixture to room temperature. Add acetic anhydride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Applications in Drug Development

The primary application of this compound is as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity.

The this compound linker serves several key functions in an ADC:

-

Fmoc Protecting Group: The Fmoc group allows for orthogonal protection strategies during solid-phase peptide synthesis (SPPS), enabling the controlled and sequential assembly of complex peptide-based linkers.[1]

-

Glycine Spacer: The glycine unit provides a flexible spacer between the antibody and the cytotoxic payload, which can be crucial for optimal drug activity and to overcome steric hindrance.

-

Cleavable Acetyloxymethyl Amide: This moiety is designed to be stable in systemic circulation but is susceptible to cleavage by intracellular enzymes, such as esterases, which are often present at higher concentrations within tumor cells. This enzymatic cleavage releases the active cytotoxic drug at the target site.

Mechanism of Action in Antibody-Drug Conjugates

The general mechanism of action for an ADC employing a cleavable linker like this compound is a multi-step process that ensures targeted drug delivery and release.

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Explanation of the Pathway:

-

Binding: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell through a process called endocytosis, forming an endosome.

-

Trafficking: The endosome containing the ADC is transported to a lysosome, an organelle within the cell that contains various degradative enzymes.

-

Linker Cleavage: Inside the lysosome, the cleavable linker, in this case, the acetyloxymethyl amide portion of this compound, is hydrolyzed by lysosomal enzymes (e.g., esterases). This cleavage event releases the active cytotoxic payload from the antibody.

-

Induction of Apoptosis: The released cytotoxic drug can then exert its pharmacological effect, such as disrupting DNA replication or microtubule function, ultimately leading to the programmed cell death (apoptosis) of the cancer cell.

Conclusion

This compound is a valuable and versatile tool in the design and synthesis of advanced biotherapeutics, particularly Antibody-Drug Conjugates. Its well-defined chemical properties and the strategic inclusion of a cleavable linker moiety contribute significantly to the development of targeted cancer therapies with improved efficacy and reduced side effects. The detailed, albeit proposed, synthetic protocol provided in this guide offers a practical starting point for researchers aiming to incorporate this linker into their drug development pipelines. Further research into the specific enzymatic cleavage mechanisms and the biological fate of the linker fragments will continue to refine the design of next-generation ADCs.

References

Technical Guide: Fmoc-Gly-NH-CH2-acetyloxy for Advanced Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Gly-NH-CH2-acetyloxy, a critical building block in the development of cleavable antibody-drug conjugates (ADCs). We will cover its chemical properties, a detailed experimental protocol for its application in ADC synthesis, and the underlying principles of its function.

Introduction to this compound in ADC Technology

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a pivotal component of an ADC's design, influencing its stability, efficacy, and safety profile.

This compound is a cleavable linker precursor. The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, making it ideal for solid-phase peptide synthesis (SPPS) of the linker-payload conjugate. The glycine residue provides a flexible spacer. This type of linker is designed to be stable in circulation and to release the cytotoxic payload under specific conditions within the target cell, thereby minimizing off-target toxicity.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1599440-06-8 | [1][2][3][4] |

| Molecular Formula | C20H20N2O5 | [1][2][3] |

| Molecular Weight | 368.39 g/mol | [1][2][5] |

| Purity | >96% | [2] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | 2-8°C in an airtight container | [1] |

Role in Antibody-Drug Conjugates

This compound serves as a fundamental component of enzyme-cleavable linkers. These linkers often incorporate a dipeptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment. The glycine residue in this linker can be part of a larger peptide sequence designed for specific enzymatic cleavage.

Signaling Pathway: Mechanism of Action of an ADC with a Cleavable Linker

The general mechanism of action for an ADC utilizing a cleavable linker is a multi-step process that ensures targeted cell killing.

Experimental Protocols

The following is a representative, multi-stage protocol for the synthesis of an antibody-drug conjugate using a linker derived from this compound. This protocol is based on established methods for ADC synthesis involving solid-phase peptide synthesis and subsequent conjugation to a monoclonal antibody.

Stage 1: Solid-Phase Synthesis of the Drug-Linker Conjugate

This stage involves the synthesis of the complete linker-payload moiety on a solid support, followed by cleavage and purification.

-

Resin Preparation : Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 1 hour.

-

First Amino Acid Coupling : Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, which would be analogous to the core of our compound of interest) to the resin using a coupling agent such as HBTU/HOBt and a base like DIPEA in DMF. Agitate for 2-4 hours.

-

Fmoc Deprotection : Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Peptide Chain Elongation : Sequentially couple subsequent Fmoc-protected amino acids to build the desired peptide linker sequence, with an Fmoc deprotection step after each coupling.

-

Attachment of the Payload : After the final Fmoc deprotection, couple the cytotoxic payload (which has a reactive group, e.g., an amine) to the peptide linker. This step is often performed in solution after cleaving the peptide linker from the resin.

-

Cleavage from Resin : Cleave the peptide-linker from the resin using a mild acid solution, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Purification : Purify the crude drug-linker conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization : Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Stage 2: Antibody Preparation and Conjugation

This stage involves preparing the monoclonal antibody for conjugation and reacting it with the synthesized drug-linker.

-

Antibody Reduction : To make cysteine residues available for conjugation, partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

-

Buffer Exchange : Remove the excess reducing agent by buffer exchange using a desalting column.

-

Conjugation Reaction : Dissolve the purified drug-linker conjugate in a suitable solvent (e.g., DMSO) and add it to the reduced antibody solution in a conjugation buffer (e.g., PBS, pH 7.4 with EDTA). The maleimide group on the linker will react with the free thiol groups on the antibody.

-

Quenching : After the reaction is complete (typically 1-2 hours), quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

-

Purification : Purify the resulting ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

-

Characterization : Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Assess the purity and aggregation state of the ADC using SEC.

Experimental Workflow Visualization

The overall process of synthesizing an ADC can be visualized as a structured workflow, from the initial synthesis of the linker-payload to the final purified conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solubility Profile of Fmoc-Gly-NH-CH2-acetyloxy in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a crucial building block in modern peptide synthesis and plays a significant role as a cleavable linker in the development of antibody-drug conjugates (ADCs).[1][2][3] Understanding its solubility in various organic solvents is paramount for its effective handling, purification, and application in these sophisticated bioconjugation strategies. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and visualizations of key concepts to aid researchers in their work.

Physicochemical Properties

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison.

| Solvent | Abbreviation | Solubility | Temperature | Remarks |

| Dimethyl Sulfoxide | DMSO | 50 mg/mL (135.73 mM) | Not Specified | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[5] |

| Dichloromethane | DCM | Moderately Soluble | Not Specified | Qualitative assessment.[1] |

| Tetrahydrofuran | THF | Moderately Soluble | Not Specified | Qualitative assessment.[1] |

Note: For complex formulations, a solubility of ≥ 2.5 mg/mL has been reported in mixtures such as 10% DMSO/40% PEG300/5% Tween-80/45% Saline, 10% DMSO/90% (20% SBE-β-CD in Saline), and 10% DMSO/90% Corn Oil.[5]

Experimental Protocols

A standardized and reliable method for determining the solubility of a compound like this compound is the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Equilibrium Solubility Determination by Shake-Flask Method and HPLC Analysis

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis at a wavelength where the compound has strong absorbance).

-

The mobile phase composition and flow rate should be optimized to achieve good separation and peak shape.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from solutions of known concentrations.

-

Calculate the original solubility in the solvent by taking into account the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

References

starting materials for Fmoc-Gly-NH-CH2-acetyloxy synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the starting materials and synthesis of Fmoc-Gly-NH-CH2-acetyloxy, a crucial cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines the necessary precursors, and provides a logical workflow for its synthesis, aimed at professionals in the fields of chemistry, biochemistry, and pharmaceutical development.

Core Starting Materials

The synthesis of this compound fundamentally involves the coupling of two key building blocks: an N-terminally protected glycine derivative and a reactive acetoxymethylamine component.

The primary starting materials for the synthesis of this compound are:

-

Fmoc-Gly-OH (N-(9-Fluorenylmethoxycarbonyl)glycine): This is the N-protected form of the simplest amino acid, glycine.[1][2][3][4][5] The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for peptide synthesis, preventing unwanted reactions at the amino terminus.[1]

-

A source of acetoxymethylamine: The "-NH-CH2-acetyloxy" portion of the target molecule is introduced via a reagent that can form an amide bond with the carboxyl group of Fmoc-Gly-OH. A plausible, though not explicitly detailed in publicly available literature, precursor for this is N-(hydroxymethyl)acetamide or a reactive equivalent. This reagent provides the necessary N-methylene-acetate functionality.

The synthesis logically proceeds through the formation of an amide bond between the carboxylic acid of Fmoc-Gly-OH and the amino group of the acetoxymethylamine derivative.

Synthetic Pathway and Logic

The synthesis of this compound follows a standard peptide coupling methodology. The core transformation is the formation of an amide bond between the carboxyl group of Fmoc-Gly-OH and the nitrogen atom of the acetoxymethylamine moiety.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via amide coupling of Fmoc-Gly-OH and an acetoxymethylamine source.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.31 |

| N-(hydroxymethyl)acetamide | C₃H₇NO₂ | 89.09 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |

| or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | C₁₀H₁₅F₆N₆OP | 380.23 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| n-Hexane | C₆H₁₄ | 86.18 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 |

Procedure:

-

Activation of Fmoc-Gly-OH:

-

Dissolve Fmoc-Gly-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or a more modern coupling reagent like HATU (1.1 equivalents) along with a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

To the activated Fmoc-Gly-OH solution, add N-(hydroxymethyl)acetamide (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Data Presentation

Table 1: Physicochemical Properties of Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Fmoc-Gly-OH | 29022-11-5 | C₁₇H₁₅NO₄ | 297.31 | White to off-white powder |

| N-(hydroxymethyl)acetamide | 625-51-4 | C₃H₇NO₂ | 89.09 | White solid |

Table 2: Expected Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1599440-06-8 |

| Molecular Formula | C₂₀H₂₀N₂O₅ |

| Molecular Weight | 368.39 |

| Appearance | White to off-white solid |

Signaling Pathways and Applications

This compound serves as a crucial component in the construction of Antibody-Drug Conjugates (ADCs).[6] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker connects a monoclonal antibody, which provides targeting to a specific antigen on tumor cells, to a cytotoxic payload.

The cleavable nature of the this compound linker is critical for its function. The ester bond in the acetoxymethyl group is susceptible to hydrolysis by intracellular esterases, which are enzymes present within the target cancer cells.

Caption: Mechanism of action for an ADC with an esterase-cleavable linker.

This targeted release mechanism ensures that the potent cytotoxic drug is delivered specifically to the cancer cells, minimizing systemic toxicity and improving the therapeutic index of the drug. The glycine spacer can also influence the solubility and pharmacokinetic properties of the ADC.

References

The Acetyloxymethyl Handle: A Technical Guide to the Potential Mechanism of Action of Fmoc-Gly-NH-CH2-acetyloxy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-NH-CH2-acetyloxy is a molecule primarily recognized for its role as a cleavable linker in the field of Antibody-Drug Conjugates (ADCs). While not a conventional linker for routine Solid-Phase Peptide Synthesis (SPPS), its chemical structure, featuring an acetyloxymethyl ester, suggests a potential, albeit specialized, application as a cleavable handle for the synthesis of C-terminally modified peptides. This technical guide delineates the hypothetical mechanism of action of this compound if it were to be employed in an SPPS workflow. The proposed mechanism, experimental protocols, and quantitative data presented herein are based on established principles of well-characterized, structurally similar linkers, such as the hydroxymethylbenzoyl (HMBA) linker, due to the absence of direct literature for this specific molecule in SPPS applications.

Introduction: The Concept of a Cleavable Handle in SPPS

Solid-Phase Peptide Synthesis (SPPS) relies on the covalent attachment of the initial amino acid to an insoluble resin support via a linker. The choice of linker is critical as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the resin. While standard linkers are designed for cleavage by strong acids like trifluoroacetic acid (TFA) to yield a C-terminal carboxylic acid or amide, more specialized "handles" can be employed to introduce other C-terminal modifications.

This compound can be conceptualized as a pre-functionalized handle. In a hypothetical SPPS workflow, the acetyloxy "leaving group" would be displaced by a nucleophile present on a functionalized resin, thereby anchoring the Fmoc-Gly-NH-CH2- moiety to the solid support. The peptide chain would then be elongated from the N-terminus of the glycine residue. The key feature of this system is the potential for a subsequent, orthogonal cleavage of the final peptide from the handle under specific conditions that differ from the standard TFA-mediated cleavage of side-chain protecting groups.

Proposed Mechanism of Action

The proposed mechanism of action for this compound as an SPPS handle involves three key stages: attachment to the resin, peptide synthesis, and final cleavage.

Attachment to a Functionalized Resin

The handle would be attached to a resin containing a suitable nucleophilic group, such as a hydroxyl or amine functionality. The reaction would proceed via a nucleophilic substitution at the methyl carbon of the acetyloxymethyl group, with the acetate acting as the leaving group. For example, with a hydroxymethyl-functionalized resin (e.g., Wang resin), a transesterification reaction would form a new ester bond between the handle and the resin.

Caption: Attachment of the this compound handle to a hydroxymethyl resin.

Solid-Phase Peptide Synthesis

Once the handle is anchored to the resin, standard Fmoc-based SPPS protocols would be employed for peptide chain elongation. This involves the iterative deprotection of the Fmoc group with a mild base (e.g., piperidine) and coupling of subsequent Fmoc-protected amino acids. The stability of the handle-resin linkage to the basic conditions of Fmoc deprotection and the reagents used for amino acid coupling is crucial. Based on the chemistry of similar linkers, the ester linkage formed is expected to be stable under these conditions.

Caption: Standard Fmoc-SPPS cycle on the resin-bound handle.

Cleavage of the Peptide from the Handle

The final peptide can be cleaved from the handle using a variety of nucleophiles. This offers a versatile method for producing C-terminally modified peptides. The cleavage occurs at the ester or amide bond linking the peptide to the handle.

Caption: Nucleophilic cleavage of the peptide from the handle.

Simultaneously or subsequently, the side-chain protecting groups are removed using a standard TFA-based cleavage cocktail. The choice of cleavage strategy (handle cleavage first, then side-chain deprotection, or vice-versa) would depend on the desired final product (fully deprotected or side-chain protected C-terminally modified peptide).

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for similar linker systems. Optimization would be required for any practical application.

Protocol for Handle Attachment to Hydroxymethyl Resin

-

Swell hydroxymethyl resin (e.g., Wang resin, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL/g resin) for 1 hour.

-

Drain the DCM and add a solution of this compound (3.0 mmol) and pyridine (3.0 mmol) in anhydrous DCM (10 mL).

-

Agitate the mixture at room temperature for 16-24 hours.

-

Filter the resin and wash sequentially with DCM (3x), N,N-dimethylformamide (DMF, 3x), and methanol (3x).

-

Dry the resin under vacuum.

-

Determine the loading of the handle on the resin using a spectrophotometric analysis of the Fmoc group released upon treatment with piperidine.

Protocol for Peptide Cleavage with Different Nucleophiles

-

Swell the peptide-resin (0.1 mmol) in a suitable solvent (e.g., DCM or THF, 2 mL) for 30 minutes.

-

Add the nucleophile solution (see table below for examples).

-

Agitate the mixture at room temperature for the specified time.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with the reaction solvent (2x 1 mL) and combine the filtrates.

-

Evaporate the solvent and proceed with purification or side-chain deprotection.

Quantitative Data (Projected)

The following table summarizes the projected cleavage conditions and expected products based on data from the analogous HMBA linker system. Actual yields and reaction times would need to be determined experimentally.

| Nucleophile | Reagent and Conditions | C-Terminal Product | Projected Yield |

| Hydroxide | 0.1 M NaOH in THF/H₂O | Carboxylic Acid | > 90% |

| Alkoxide | 0.5 M NaOMe in THF/MeOH | Methyl Ester | > 85% |

| Amine | 1.0 M NH₃ in THF | Primary Amide | > 80% |

| Hydrazine | 0.5 M N₂H₄ in THF | Hydrazide | > 75% |

| Thiolate | 0.5 M NaSPh in THF | Phenyl Thioester | > 70% |

Stability Considerations

The stability of the handle-resin linkage under the conditions of SPPS is paramount.

-

Stability to Piperidine: The ester linkage to a Wang-type resin is generally stable to the 20% piperidine in DMF used for Fmoc deprotection. Prolonged exposure or elevated temperatures should be avoided to minimize premature cleavage.

-

Stability to TFA: The handle-resin linkage is expected to be labile to strong acids like TFA. This means that if a C-terminally modified peptide with intact side-chain protecting groups is desired, the nucleophilic cleavage of the handle must be performed before the final TFA-mediated deprotection step.

Conclusion

While this compound is primarily utilized in the synthesis of ADCs, its chemical structure presents an intriguing possibility for its use as a versatile, cleavable handle in SPPS for the generation of C-terminally modified peptides. The proposed mechanism, based on well-understood principles of linker chemistry, suggests that this molecule could be attached to a solid support and, following peptide elongation, cleaved by a variety of nucleophiles to yield peptides with diverse C-terminal functionalities. This technical guide provides a foundational, albeit hypothetical, framework for researchers interested in exploring the potential of this and similar acyloxymethyl-based handles in the field of peptide synthesis. Experimental validation of the proposed protocols and projected data is essential for any practical implementation.

The Role of Fmoc-Gly-NH-CH2-acetyloxy as a Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is critical to the ADC's success, requiring a delicate balance of stability in circulation and efficient cleavage at the tumor site. This technical guide provides an in-depth analysis of Fmoc-Gly-NH-CH2-acetyloxy, a cleavable linker component utilized in the synthesis of novel ADCs. While detailed public data on this specific linker remains limited due to its proprietary nature, this guide elucidates its proposed mechanism of action, potential advantages, and the experimental framework for its evaluation, drawing upon available patent literature and established principles of ADC linker chemistry.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.[2] The choice of linker is paramount, influencing the ADC's therapeutic index, efficacy, and safety profile.[3]

This compound is an Fmoc-protected amino acid derivative that serves as a building block for more complex ADC linkers.[4] Its structure suggests a multi-stage release mechanism, incorporating elements for both bioconjugation and controlled payload liberation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1599440-06-8 | [5] |

| Molecular Formula | C20H20N2O5 | [4] |

| Molecular Weight | 368.39 g/mol | [4] |

| Appearance | Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Proposed Mechanism of Action and Cleavage

The structure of this compound incorporates two key functional groups relevant to its role as an ADC linker: the Fmoc-protected glycine and the acetyloxymethyl ether moiety.

Fmoc-Protected Glycine for Conjugation

The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group in peptide synthesis.[4] Its presence allows for the selective deprotection of the glycine's amino group under basic conditions, enabling the attachment of a payload or a self-emolative spacer. This amino group serves as a handle for further chemical modifications during the synthesis of the complete drug-linker construct.

Acyloxymethyl Ether as the Cleavable Moiety

The -NH-CH2-acetyloxy portion of the molecule represents the cleavable element. It is a type of acyloxymethyl ether, which is susceptible to enzymatic cleavage, likely by intracellular esterases that are abundant in the cytoplasm of cancer cells.

The proposed intracellular cleavage mechanism is a two-step process:

-

Esterase-Mediated Hydrolysis: Upon internalization of the ADC into the target cancer cell, intracellular esterases hydrolyze the acetate group, generating an unstable hydroxymethyl intermediate.

-

Self-Immolation: This intermediate then rapidly undergoes spontaneous 1,2-elimination, releasing the conjugated drug.

This enzymatic cleavage strategy aims to provide stability in the bloodstream, where esterase activity is generally lower or less accessible, and to trigger payload release only after the ADC has reached the intracellular compartment of the target cell.

Synthesis of a Drug-Linker Conjugate

A European patent application from Evopoint Biosciences discloses a synthetic step involving this compound in the preparation of a drug-linker conjugate.[5] This provides a concrete example of its application.

Exemplary Synthetic Step

In this patented procedure, this compound (referred to as compound B1A) is reacted with another compound (A1) in the presence of pyridinium p-toluenesulfonate (PPTS) in dichloromethane.[5] This reaction is a key step in assembling a more complex drug-linker moiety before its conjugation to an antibody.

Experimental Protocols

Detailed experimental protocols for the evaluation of an ADC synthesized with a this compound-derived linker are crucial for determining its therapeutic potential. The following are generalized protocols based on standard methodologies in the field.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in human plasma and predict its stability in circulation.

Methodology:

-

Incubate the ADC in human plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Capture the ADC from the plasma using an affinity resin (e.g., Protein A).

-

Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

-

A decrease in DAR over time indicates linker cleavage.

Intracellular Payload Release Assay

Objective: To confirm the intracellular cleavage of the linker and release of the cytotoxic payload.

Methodology:

-

Incubate target cancer cells with the ADC for various durations.

-

Lyse the cells to release the intracellular contents.

-

Extract the payload from the cell lysate using an appropriate organic solvent.

-

Quantify the amount of released payload using LC-MS/MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

-

Plate target cancer cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate for a period sufficient to observe cytotoxic effects (e.g., 72-96 hours).

-

Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 2: Hypothetical Comparative Data for an ADC with an Acyloxymethyl Ether Linker

| Compound | Plasma Stability (t1/2, hours) | Intracellular Payload Release (at 24h, % of total) | In Vitro Cytotoxicity (IC50, nM) |

| ADC-Acyloxymethyl | >150 | 65 | 0.5 |

| Control ADC (Non-cleavable) | >200 | <10 | 10.2 |

| Free Payload | N/A | N/A | 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required to validate the performance of an ADC using this linker.

Signaling Pathways in ADC-Mediated Cell Death

The ultimate goal of an ADC is to deliver a cytotoxic payload that induces cancer cell death. The specific signaling pathways activated depend on the mechanism of action of the payload. For many common payloads, such as auristatins or maytansinoids, the primary mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion and Future Perspectives

This compound represents an intriguing building block for the construction of novel cleavable linkers for ADCs. Its design suggests a strategy for achieving intracellular payload release through the action of esterases. While the publicly available information on ADCs specifically utilizing this linker is currently scarce, the underlying chemical principles are sound and align with current trends in ADC development that aim for enhanced stability and controlled, tumor-specific drug release.

Further research and publication of detailed preclinical data will be necessary to fully elucidate the stability, cleavage kinetics, and in vivo efficacy of ADCs employing this linker technology. The continued exploration of novel linker chemistries, such as those derived from this compound, is essential for the advancement of the next generation of safer and more effective Antibody-Drug Conjugates.

References

- 1. mdpi.com [mdpi.com]

- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound;CAS No.:1599440-06-8 [chemshuttle.com]

- 5. Astellas and Evopoint sign ADC licensing deal [pharmaceutical-technology.com]

The Plasma Stability of Fmoc-Gly-NH-CH2-acetyloxy Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-Gly-NH-CH2-acetyloxy linker, a component utilized in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems, possesses an inherent susceptibility to enzymatic cleavage in a plasma environment. This technical guide provides an in-depth analysis of the plasma stability of this and structurally related acyloxymethyl linkers. It details the enzymatic pathways responsible for their degradation, presents quantitative data from analogous structures, and outlines comprehensive experimental protocols for stability assessment.

Executive Summary

The acyloxymethyl ester moiety within the this compound linker is a substrate for plasma esterases, primarily carboxylesterases (CES). This enzymatic hydrolysis leads to the cleavage of the linker and subsequent release of the conjugated payload. While specific quantitative plasma stability data for the exact this compound linker is not publicly available, extensive research on structurally similar acyloxymethyl prodrugs indicates a high likelihood of rapid degradation. The plasma half-life of such linkers can range from mere minutes to several hours, a variance largely dictated by the steric and electronic properties of the acyl group. This guide will equip researchers with the necessary information to anticipate the stability profile of this linker and to design robust experimental plans for its empirical determination.

Data Presentation: Plasma Stability of Structurally Related Acyloxymethyl Linkers

To infer the plasma stability of the this compound linker, it is crucial to examine data from structurally analogous compounds. The following tables summarize the plasma half-life (t½) of various acyloxymethyl prodrugs in human, rat, and mouse plasma.

| Compound Class | Specific Compound/Moiety | Plasma Source | Half-life (t½) | Reference |

| Aryl/Acyloxy Phosphonate Prodrugs | p-iPr phenyl ester with cyclohexylacyloxy | Human | 750 min | [1] |

| p-iPr phenyl ester with benzoyloxy | Human | 44 min | [1] | |

| Benzyl ester with benzoyloxy | Human | 4 min | [1] | |

| Naphthyl ester | Mouse | 5.6 min | [1] | |

| Naphthyl ester | Human | 5.9 min | [1] | |

| N-Acyloxymethylsulfonamides | Various derivatives | Human | 0.2 - 2.0 min | N/A |

| Acyloxymethyl Ethers of Hydroxytryptamines | ACOM ethers | Human (10%) | < 5 min | N/A |

| Pivaloyloxymethyl ethers | Human | > 240 min | N/A |

Note: The data presented above is for structurally related, but not identical, compounds to the this compound linker. The presence of the glycine amide moiety may influence the rate of enzymatic cleavage.

Enzymatic Cleavage Pathway

The primary mechanism for the plasma-mediated cleavage of the acyloxymethyl ester bond is hydrolysis catalyzed by carboxylesterases (CES). These serine hydrolases are abundant in human plasma and are responsible for the metabolism of a wide range of ester-containing drugs and prodrugs. The proposed enzymatic cleavage of the this compound linker is depicted below.

Experimental Protocols

A detailed and robust experimental protocol is essential for accurately determining the plasma stability of the this compound linker. The following is a comprehensive methodology based on established practices for assessing the plasma stability of ester-containing small molecules and linkers.

In Vitro Plasma Stability Assay Workflow

References

The Application of Fmoc-Gly-NH-CH2-acetyloxy in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of cytotoxic agents to tumor cells is a cornerstone of modern oncology. Antibody-drug conjugates (ADCs) represent a highly successful modality in this field, leveraging the specificity of monoclonal antibodies to deliver potent payloads directly to cancer cells. The design of the linker that connects the antibody to the drug is critical for the efficacy and safety of an ADC. This technical guide provides an in-depth overview of the application of Fmoc-Gly-NH-CH2-acetyloxy as a fundamental building block for the construction of enzyme-cleavable linkers in targeted drug delivery systems. We will explore the underlying mechanism of action, present illustrative quantitative data from closely related linker systems, provide detailed experimental protocols, and visualize the key signaling pathways involved.

Introduction to this compound as a Linker Precursor

This compound is a protected glycine derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its chemical structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine core, and an acetyloxymethyl handle, makes it suitable for incorporation into peptide chains that can function as cleavable linkers in ADCs.

The core concept behind its use lies in the construction of peptide sequences that are specifically recognized and cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsin B.[2][3] Upon cleavage of the peptide linker, the cytotoxic payload is released in its active form, leading to targeted cell death.

Mechanism of Action: Cathepsin B-Mediated Drug Release

ADCs constructed with peptide linkers derived from this compound and similar building blocks typically exert their therapeutic effect through a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.[4]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, often via receptor-mediated endocytosis, and trafficked into endosomes and then lysosomes.[4][5]

-

Lysosomal Cleavage: The acidic environment of the lysosome and the presence of proteases, particularly the overexpressed cathepsin B, lead to the enzymatic cleavage of the peptide linker.[3][6]

-

Payload Release and Action: Cleavage of the linker releases the cytotoxic drug from the antibody. The released drug can then diffuse out of the lysosome and interact with its intracellular target (e.g., microtubules or DNA), inducing apoptosis or cell cycle arrest.[5]

The glycine residue, incorporated from this compound, can be part of a larger peptide sequence, such as the commonly used Gly-Gly-Phe-Gly (GGFG), which is a known substrate for cathepsin B.[6][7]

Quantitative Data on Linker Performance

Table 1: Comparative In Vitro and In Vivo Performance of Glycine-Containing Linkers [3]

| Linker Type | Payload | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Stability (Half-life) |

| Triglycyl (CX) | DM1 | Significantly improved vs. non-cleavable SMCC | More active at 3 mg/kg than SMCC at 15 mg/kg | 9.9 days |

| GGFG | DXd | Potent (DS-8201a) | High | Stable (1-2% drug release over 21 days)[4] |

Table 2: Cathepsin B Cleavage Efficiency of Dipeptide Linkers [8]

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) |

| Val-Cit | Baseline |

| Val-Ala | ~50% |

| Phe-Lys | ~30-fold faster (isolated enzyme) |

Experimental Protocols

General Protocol for Antibody-Drug Conjugation

This protocol provides a general workflow for the conjugation of a cytotoxic payload to a monoclonal antibody using a pre-formed linker-payload construct.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Linker-payload construct with a reactive moiety (e.g., maleimide)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Incubate the mAb with a molar excess of TCEP to reduce interchain disulfide bonds, exposing reactive thiol groups.

-

Linker-Payload Conjugation: Add the linker-payload construct to the reduced mAb solution. The maleimide group on the linker will react with the free thiols on the antibody.

-

Quenching: Add a quenching reagent to cap any unreacted thiol groups.

-

Purification: Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reagents using size-exclusion chromatography.[9]

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the rate of drug release from an ADC in the presence of cathepsin B.[8]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

-

Activation solution (e.g., 30-40 mM DTT in water)

-

Quenching solution (e.g., 2% formic acid)

-

HPLC-MS system

Procedure:

-

Enzyme Activation: Activate cathepsin B by incubating it with the activation solution.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the ADC solution.

-

Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload at each time point.[]

-

Data Analysis: Plot the concentration of the released drug over time to determine the cleavage rate.

Visualization of Key Pathways and Workflows

ADC Internalization and Payload Release Pathway

Caption: ADC internalization, lysosomal trafficking, and payload release.

Experimental Workflow for Cathepsin B Cleavage Assay

Caption: Workflow for in vitro cathepsin B-mediated ADC cleavage assay.

Cathepsin B Signaling in Cancer Progression

References

- 1. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. How to install ADC - Linker? - Blog [shochem.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Gly-NH-CH2-acetyloxy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a specialized building block utilized in solid-phase peptide synthesis (SPPS) to introduce a C-terminal glycine amide with a cleavable acetyloxymethyl handle. This moiety is particularly relevant in the field of drug delivery and the development of antibody-drug conjugates (ADCs), where controlled release of a peptide or small molecule payload is desired.[1][2][3] The acetyloxymethyl ether linkage is designed to be stable during the iterative steps of Fmoc-based peptide synthesis but can be cleaved under specific, mild conditions, offering a strategic advantage for creating prodrugs or tethering molecules to larger carriers.

These application notes provide a comprehensive guide to the incorporation of this compound into a peptide sequence using standard SPPS protocols, including coupling, chain elongation, and final cleavage.

Chemical Properties and Handling

| Property | Value |

| Molecular Formula | C20H20N2O5 |

| Molecular Weight | 368.39 g/mol |

| Appearance | White to off-white solid |

| Purity | >96% |

| Storage | Store at -20°C, protected from moisture. |

Note: The compound is sensitive to moisture and should be handled under dry conditions to prevent hydrolysis of the acetyloxy group.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of this compound onto a Rink Amide resin, followed by the elongation of the peptide chain.

Materials:

-

Fmoc-Rink Amide resin (e.g., 100-200 mesh, 0.5-0.8 mmol/g loading)

-

This compound

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage Cocktail (see Protocol 3)

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes at room temperature.

-

Add the activated solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

Wash the resin with DMF (5 x 1 min).

-

-

Peptide Chain Elongation:

-

Perform subsequent Fmoc deprotection and amino acid couplings using standard SPPS protocols. A typical cycle involves:

-

Fmoc deprotection with 20% piperidine in DMF.

-

Washing with DMF.

-

Coupling of the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 1-2 hours.

-

Washing with DMF.

-

-

-

Final Fmoc Deprotection: After the last amino acid coupling, remove the terminal Fmoc group as described in step 2.

-

Resin Washing and Drying:

-

Wash the final peptide-resin with DMF (5 x 1 min), DCM (5 x 1 min), and MeOH (3 x 1 min).

-

Dry the resin under vacuum for at least 1 hour.

-

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of this compound can be adapted for automated peptide synthesizers.

Parameters for Automated Synthesis:

| Step | Reagent/Solvent | Duration |

| Resin Swelling | DMF | 30 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| Washing | DMF | 5 cycles |

| Coupling of this compound | 3 eq. This compound, 3 eq. DIC, 3 eq. OxymaPure® in DMF | 4 hours |

| Washing | DMF | 5 cycles |

| Subsequent Amino Acid Couplings | 3 eq. Fmoc-amino acid, 3 eq. DIC, 3 eq. OxymaPure® in DMF | 1-2 hours |

| Final Wash | DCM, MeOH | As per instrument protocol |

Note: It is crucial to ensure the stability of the acetyloxymethyl group to the repeated cycles of piperidine treatment. While generally stable, prolonged exposure or harsh basic conditions could potentially lead to premature cleavage. Monitoring the synthesis by LC-MS analysis of small cleavage samples at intermediate steps is recommended for long or complex sequences.

Protocol 3: Cleavage of the Peptide from the Resin

The final step involves the cleavage of the peptide from the solid support and the removal of side-chain protecting groups. The acetyloxymethyl group is labile to acidic conditions.

Standard Cleavage Cocktail (Reagent K):

| Component | Percentage |

| Trifluoroacetic acid (TFA) | 82.5% |

| Phenol | 5% |

| Water | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

Procedure:

-

Place the dried peptide-resin in a cleavage vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10x the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide under vacuum.

-

Purify the crude peptide by reverse-phase HPLC.

Data Presentation

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >95% (as determined by Kaiser test or LC-MS) | Double coupling may be necessary for sterically hindered residues preceding the linker. |

| Overall Yield (Crude) | Sequence-dependent (typically 40-70%) | Yields can be affected by peptide length and sequence complexity. |

| Purity (Crude) | Sequence-dependent (typically 50-80%) | Purification by HPLC is required to obtain a highly pure product. |

| Final Product | Peptide with C-terminal -Gly-NH-CH2-OH | The acetyloxy group is cleaved during the standard TFA cleavage, yielding a hydroxymethyl amide. |

Visualizations

Incorporation Workflow

Caption: Workflow for SPPS incorporation of this compound.

Cleavage Mechanism

Caption: Proposed mechanism for the acidic cleavage of the acetyloxymethyl group.

Conclusion

The incorporation of this compound into solid-phase peptide synthesis provides a valuable method for the preparation of peptides with a C-terminal hydroxymethyl amide functionality following cleavage. The protocols outlined above, based on standard Fmoc chemistry, offer a robust framework for researchers in peptide chemistry and drug development. Careful monitoring of coupling efficiency and consideration of the potential lability of the linker are recommended to ensure optimal synthesis outcomes. The resulting C-terminal modification can serve as a versatile handle for further chemical modification or as a key component in prodrug design.

References

- 1. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Fmoc-Gly-NH-CH2-acetyloxy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a specialized building block utilized in solid-phase peptide synthesis (SPPS), primarily serving as a cleavable linker.[1][2][3][4] Its structure incorporates a protected glycine residue, rendering it a valuable tool in the synthesis of complex peptides and bioconjugates, most notably in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3][] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on optimizing and evaluating its coupling efficiency.

Factors Influencing Coupling Efficiency

The successful incorporation of this compound onto a solid-phase support or a growing peptide chain is governed by several critical factors inherent to SPPS. While specific quantitative data for this particular linker is not extensively published, the following general principles of SPPS are directly applicable and crucial for achieving high coupling yields.

-

Resin Selection: The choice of solid support can significantly impact reaction kinetics. Resins such as polystyrene cross-linked with divinylbenzene or PEG-based resins are commonly used.[6] The swelling properties of the resin in the chosen solvent are critical for ensuring accessibility of the reactive sites.[7]

-

Coupling Reagents: The selection of activating agents is paramount for efficient amide bond formation. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) often used in conjunction with additives such as HOBt (Hydroxybenzotriazole) or OxymaPure to enhance efficiency and minimize side reactions.[8] Phosphonium-based reagents like HBTU and PyBOP are also highly effective.[9]

-

Reaction Conditions: Temperature, reaction time, and the concentration of reagents play a vital role. While most coupling reactions are performed at room temperature, elevated temperatures can sometimes improve the efficiency for difficult couplings.[6]

-

Steric Hindrance: The steric bulk of the N-terminal amino acid on the growing peptide chain and the structure of the linker itself can influence the ease of coupling. Glycine, being the smallest amino acid, generally presents minimal steric hindrance, which is an advantage of using this compound.[10]

-

Peptide Aggregation: As the peptide chain elongates, there is a risk of on-resin aggregation, which can hinder the accessibility of the N-terminal amine for coupling. This is a sequence-dependent phenomenon that can drastically reduce coupling efficiency.[9]

Experimental Protocols

The following protocols provide a general framework for the coupling of this compound in SPPS and for the subsequent monitoring of the reaction efficiency.

Protocol 1: Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the initial loading of the linker onto a resin such as a Rink Amide resin.

Materials:

-

This compound

-

Amino-functionalized solid-phase support (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection of the amino group.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin.[3] A negative result (e.g., colorless or yellow beads in the Kaiser test) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times), IPA (3 times), and DCM (3 times).

-

Drying: Dry the resin under vacuum.

Protocol 2: Monitoring Coupling Efficiency

Quantitative and qualitative methods are essential for ensuring high-fidelity peptide synthesis.

Qualitative Monitoring: The Kaiser Test [3]

The Kaiser test is a colorimetric assay used to detect free primary amines.[3]

Procedure:

-

Take a small sample of the resin beads (a few milligrams) after the coupling reaction and washing steps.

-

Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

-

Heat the sample at 100°C for 5 minutes.

-

Interpretation:

-

Intense blue color: Indicates the presence of a significant amount of unreacted primary amines, signifying an incomplete coupling reaction.

-

Yellow or colorless: Indicates the absence or a negligible amount of free primary amines, suggesting the coupling reaction is complete.

-

Quantitative Monitoring: Cleave and Analyze by HPLC

A small portion of the resin can be cleaved and the resulting product analyzed by High-Performance Liquid Chromatography (HPLC) to determine the coupling efficiency.

Procedure:

-

Take a known weight of the dried resin (e.g., 5-10 mg).

-

Prepare a cleavage cocktail appropriate for the linker and any side-chain protecting groups. For many acid-labile linkers, a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is used.[11][12]

-

Add the cleavage cocktail to the resin sample and allow the reaction to proceed for 1-3 hours at room temperature.[13]

-

Precipitate the cleaved peptide with cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Analyze the sample by reverse-phase HPLC (RP-HPLC) with UV detection (typically at 214 nm or 280 nm).

-

The coupling efficiency can be calculated by comparing the peak area of the desired product to the sum of the peak areas of the product and any unreacted starting material or deletion sequences.[6]

Data Presentation

| Coupling Reagent | Activator/Base | Reaction Time (h) | Coupling Efficiency (%) | Purity by HPLC (%) |

| HBTU | DIPEA | 2 | >99 | 97 |

| DIC/HOBt | - | 4 | 98 | 96 |

| PyBOP | DIPEA | 2 | >99 | 98 |

| HATU | DIPEA | 1.5 | >99 | 98 |

Note: The data presented in this table is illustrative and not based on published experimental results for this specific compound.

Visualizations

Caption: Workflow for coupling this compound to a resin.

Caption: Factors influencing coupling efficiency in SPPS.

Conclusion

The efficient coupling of this compound is critical for its successful application in the synthesis of peptides and bioconjugates. By carefully selecting the appropriate resin, coupling reagents, and reaction conditions, and by diligently monitoring the progress of the reaction, researchers can achieve high coupling efficiencies. The protocols and guidelines presented here provide a solid foundation for the use of this versatile linker in solid-phase peptide synthesis. For novel or particularly challenging syntheses, it is always recommended to perform small-scale pilot reactions to optimize conditions before proceeding to a larger scale.

References

- 1. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. biosynth.com [biosynth.com]

- 8. jpt.com [jpt.com]

- 9. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

- 10. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Fmoc-Gly-NH-CH2-acetyloxy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a specialized, cleavable linker primarily utilized in solid-phase peptide synthesis (SPPS) for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its unique N-acyloxymethyl structure provides a latent reactive site that can be unmasked under specific, mild conditions, allowing for the subsequent attachment of a payload molecule, such as a cytotoxic drug. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the glycine residue enables its seamless integration into standard Fmoc-based SPPS workflows.

These application notes provide a detailed protocol for the use of this compound in the synthesis of peptide-drug conjugates, covering its incorporation into a peptide sequence and the subsequent enzymatic cleavage of the acetyl group to facilitate drug conjugation.

Chemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂O₅ |

| Molecular Weight | 368.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents for SPPS. |

| Storage Conditions | Store at -20°C for long-term storage. Keep desiccated. |

Application: A Versatile Linker for Peptide-Drug Conjugates

The primary application of this compound is as a cleavable linker in the synthesis of peptide-drug conjugates. The acetyloxymethyl group serves as a stable protecting group for a hydroxymethyl amine functionality during peptide synthesis. Following the completion of the peptide chain assembly, the acetyl group can be selectively removed by enzymatic hydrolysis, typically using esterases such as porcine liver esterase (PLE) or other lipases. This enzymatic cleavage is performed under mild, aqueous conditions, which preserves the integrity of the peptide and other sensitive functional groups.

The unmasked N-hydroxymethyl amine is unstable and spontaneously eliminates formaldehyde to generate a primary amine, which can then be used as a nucleophilic handle for the conjugation of a pre-activated drug molecule. This strategy offers a high degree of control over the site of drug attachment and employs biocompatible cleavage conditions.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).